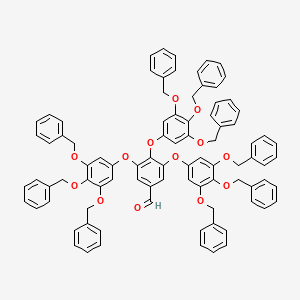
3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde: is a complex organic compound characterized by its multiple benzyloxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,4,5-tris(benzyloxy)benzaldehyde. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. The process may involve steps like benzylation and subsequent oxidation to achieve the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions involving the benzyloxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzoic acid.
Reduction: Formation of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential applications in drug discovery and development due to its complex structure.
- Used in the study of enzyme interactions and inhibition.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Employed in the synthesis of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde involves its interaction with various molecular targets. The compound’s multiple benzyloxy groups allow it to form stable complexes with enzymes and receptors, potentially inhibiting their activity. The pathways involved may include the inhibition of specific signaling cascades or the modulation of gene expression .
Comparison with Similar Compounds
- 3,4,5-Tris(benzyloxy)benzoic acid
- 3,4,5-Tris(benzyloxy)benzyl alcohol
- 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene
Comparison:
- 3,4,5-Tris(benzyloxy)benzoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups, making it more acidic and reactive in different conditions.
- 3,4,5-Tris(benzyloxy)benzyl alcohol: Contains alcohol groups, making it more suitable for reactions requiring hydroxyl functionalities.
- 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene: Contains triazole groups, providing different electronic properties and reactivity compared to benzyloxy groups .
This detailed article provides a comprehensive overview of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
654643-14-8 |
|---|---|
Molecular Formula |
C88H72O13 |
Molecular Weight |
1337.5 g/mol |
IUPAC Name |
3,4,5-tris[3,4,5-tris(phenylmethoxy)phenoxy]benzaldehyde |
InChI |
InChI=1S/C88H72O13/c89-54-73-46-83(99-74-48-77(90-55-64-28-10-1-11-29-64)85(96-61-70-40-22-7-23-41-70)78(49-74)91-56-65-30-12-2-13-31-65)88(101-76-52-81(94-59-68-36-18-5-19-37-68)87(98-63-72-44-26-9-27-45-72)82(53-76)95-60-69-38-20-6-21-39-69)84(47-73)100-75-50-79(92-57-66-32-14-3-15-33-66)86(97-62-71-42-24-8-25-43-71)80(51-75)93-58-67-34-16-4-17-35-67/h1-54H,55-63H2 |
InChI Key |
XYHDABXJWQMOON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC5=CC(=CC(=C5OC6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OC1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


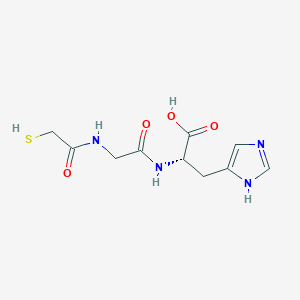




![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)
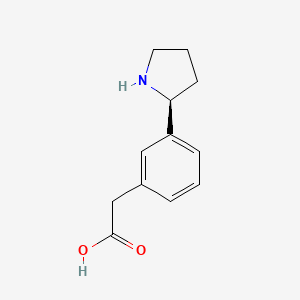
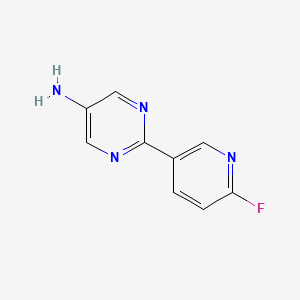
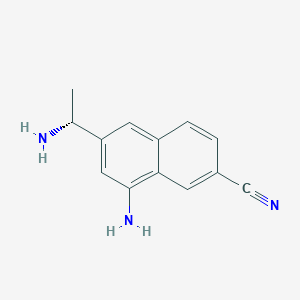
![N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12931174.png)
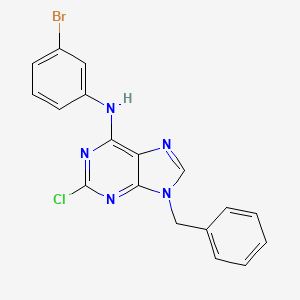
![N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide](/img/structure/B12931183.png)
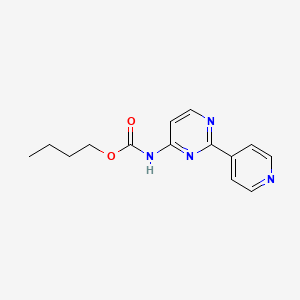
![(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12931204.png)
